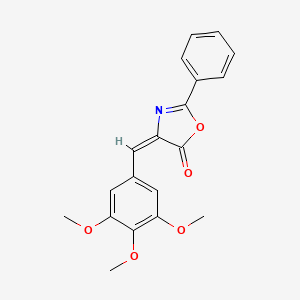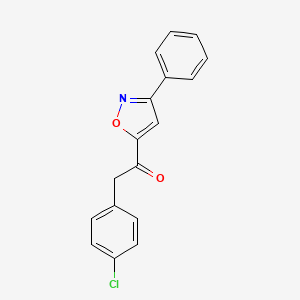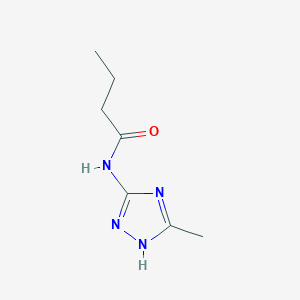
N-(5-Methyl-1H-1,2,4-triazol-3-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a butyramide group attached to the triazole ring, which imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide typically involves the reaction of 5-methyl-1H-1,2,4-triazole with butyric acid or its derivatives. One common method is the condensation reaction between 5-methyl-1H-1,2,4-triazole and butyric anhydride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles, leading to the formation of substituted triazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated triazole derivatives, while substitution reactions can produce a wide range of substituted triazole compounds with varying functional groups.
Aplicaciones Científicas De Investigación
N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex triazole derivatives, which are valuable in medicinal chemistry and material science.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Triazole derivatives, including N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide, are investigated for their potential therapeutic properties, such as antifungal, antibacterial, and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other non-covalent interactions with active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the butyramide group may enhance the compound’s binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A parent compound with a similar triazole ring structure but lacking the butyramide group.
5-Methyl-1H-1,2,4-triazole: Similar to N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide but without the butyramide moiety.
N-(1H-1,2,4-Triazol-3-yl)butyramide: A structural isomer with the butyramide group attached to a different nitrogen atom in the triazole ring.
Uniqueness
N-(5-Methyl-1H-1,2,4-triazol-3-yl)butyramide is unique due to the presence of both the 5-methyl group and the butyramide moiety, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s potential for specific interactions with biological targets and its versatility in synthetic applications.
Propiedades
Número CAS |
62400-13-9 |
|---|---|
Fórmula molecular |
C7H12N4O |
Peso molecular |
168.20 g/mol |
Nombre IUPAC |
N-(5-methyl-1H-1,2,4-triazol-3-yl)butanamide |
InChI |
InChI=1S/C7H12N4O/c1-3-4-6(12)9-7-8-5(2)10-11-7/h3-4H2,1-2H3,(H2,8,9,10,11,12) |
Clave InChI |
IRPAZLSPMNBZMH-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC1=NNC(=N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)benzo[d]oxazole-7-sulfonamide](/img/structure/B12879533.png)



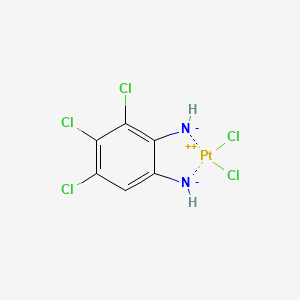
![N-(Dibenzo[b,d]furan-3-yl)ethanethioamide](/img/structure/B12879560.png)
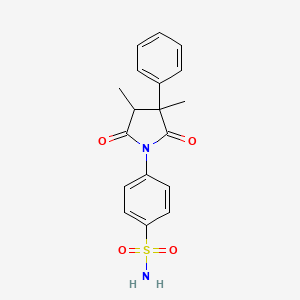
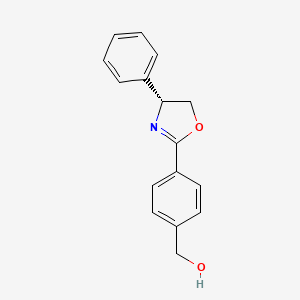
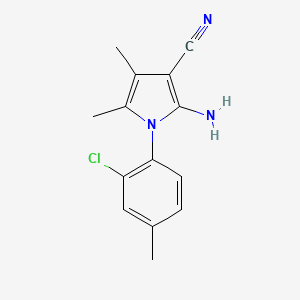
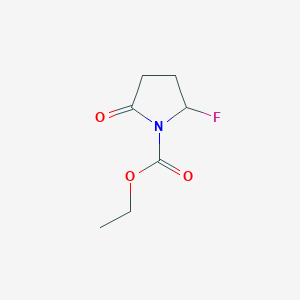
![Copper bis(benzoato-o)[3-(1-methyl-2-pyrrolidinyl)pyridine-N1]-(S)-](/img/structure/B12879599.png)
